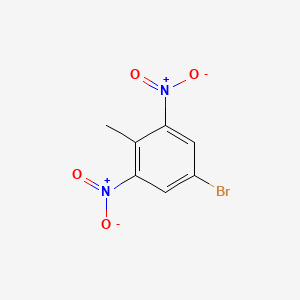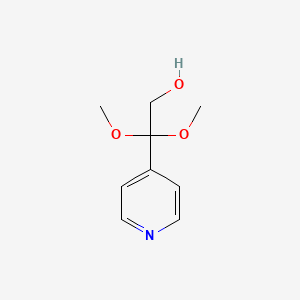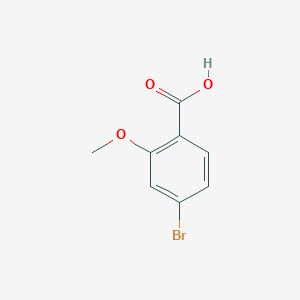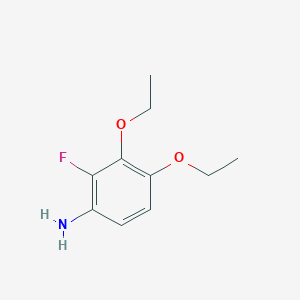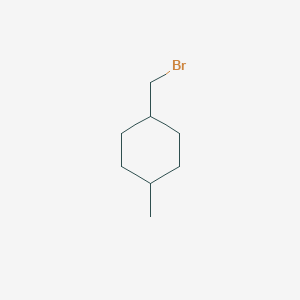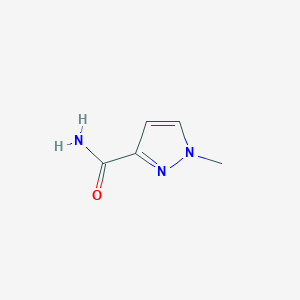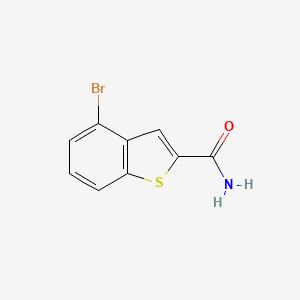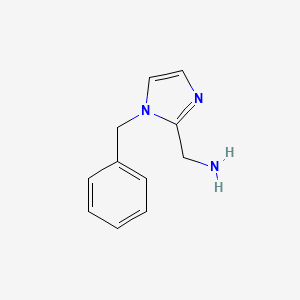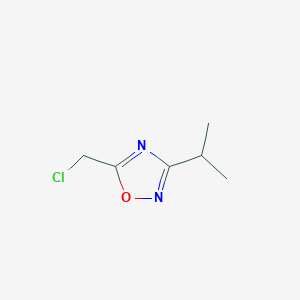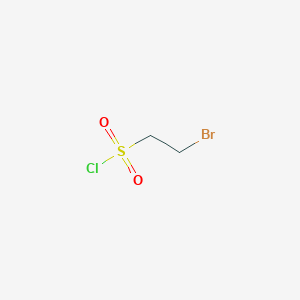
2-Bromo-6-chlorobenzaldehyde
Descripción general
Descripción
2-Bromo-6-chlorobenzaldehyde is a halogenated aromatic compound that serves as an important intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromine atom and a chlorine atom on the benzene ring, which are positioned at the second and sixth carbon atoms, respectively. The aldehyde group attached to the benzene ring makes it a valuable precursor in the formation of heterocyclic compounds and in facilitating various chemical reactions.
Synthesis Analysis
The synthesis of halogenated compounds like 2-Bromo-6-chlorobenzaldehyde often involves regioselective catalytic processes. For instance, a gold-catalyzed synthesis of related 1-bromo/chloro-2-carboxy-1,3-dienes has been developed, which demonstrates the potential for halogen atoms to promote specific rearrangements in propargylic carboxylates . Additionally, tandem reactions have been employed to synthesize 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, showcasing the efficiency of using halogenated substrates in one-pot reactions under transition-metal-free conditions . These methods highlight the versatility of halogenated intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-chlorobenzaldehyde can be inferred from related compounds that have been characterized using various analytical techniques. For example, the crystal structure of a Schiff base compound derived from a similar halogenated salicylaldehyde was determined using single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the benzene and pyridine rings . This suggests that 2-Bromo-6-chlorobenzaldehyde could also exhibit planarity in its molecular structure, which may influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Halogenated benzaldehydes like 2-Bromo-6-chlorobenzaldehyde are reactive intermediates that can participate in a variety of chemical reactions. The presence of both bromine and chlorine atoms can lead to selective reactivity patterns. For instance, the related compound 2-Bromo-6-chloro-3(2H)-benzofuranone was synthesized through a series of reactions including esterification, etherification, hydrolysis, cyclization, and bromination, starting from 4-chloro salicylic acid . This demonstrates the compound's utility in constructing complex heterocyclic structures. Moreover, the reactivity of brominated compounds towards nucleophilic reagents has been shown to be higher than their chlorinated counterparts, as seen in the study of 1-bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-chlorobenzaldehyde can be deduced from the properties of similar bromo- and chloro-substituted compounds. For example, the vibrational spectra of brominated and chlorinated compounds provide insights into their structural characteristics and reactivity . The halogen atoms significantly influence the compound's density, melting point, and solubility, which are critical parameters in the design of synthesis protocols and the application of these compounds in various chemical processes. Additionally, the electronic effects of the halogen substituents affect the compound's chemical behavior, such as its electrophilic nature and susceptibility to nucleophilic attack.
Aplicaciones Científicas De Investigación
Interaction with Transition Metal Complexes
2-Bromo-6-chlorobenzaldehyde has been studied for its interactions with transition metal complexes. In one study, it was found to react with IrCl(CO)(PPh3)2 to form various complexes, indicating its potential in the field of inorganic chemistry and material science (Blum, Aizenshtat, & Iflah, 1976).
Spectroscopic Analysis
The compound has also been used in spectroscopic analysis. A study utilizing infrared spectroscopy and density functional theory explored the conformational analysis and solvent effect on 2-bromo-4-chlorobenzaldehyde, providing insights into molecular interactions and structural properties (Parlak & Ramasami, 2020).
Electron-Diffraction Studies
There's research involving electron-diffraction to study the molecular structure of related compounds like 2-chlorobenzaldehyde. Such studies focus on understanding the molecular geometry and isomeric compositions, which can be crucial in developing new materials and chemicals (Schāfer, Samdal, & Hedberg, 1976).
Synthesis of Chemical Compounds
In the field of synthetic chemistry, 2-Bromo-6-chlorobenzaldehyde is used as a precursor or intermediate in synthesizing various compounds. For instance, it has been used in the synthesis of C14H10BrClN2O, a compound demonstrating interesting molecular configurations (Qu & Cao, 2009).
Computational Chemistry Studies
The compound has been included in computational studies, like the investigation of nucleophilic substitution reactions involving various 2-bromo-1-arylethanone derivatives. Such studies are important for understanding reaction mechanisms and predicting outcomes in organic chemistry (Erdogan & Erdoğan, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-6-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGMENVSVAURGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542897 | |
| Record name | 2-Bromo-6-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chlorobenzaldehyde | |
CAS RN |
64622-16-8 | |
| Record name | 2-Bromo-6-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

